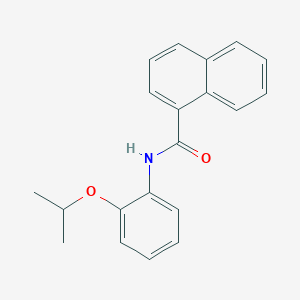

N-(2-isopropoxyphenyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-isopropoxyphenyl)-1-naphthamide and its derivatives involves several chemical reactions, including condensation and cyclization processes. For example, a study describes the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing a methodology that could be adapted for the synthesis of N-(2-isopropoxyphenyl)-1-naphthamide derivatives (Özer et al., 2009). Another relevant process involves the diastereoselective addition of lithiated N,N-dialkyl-l-naphthamides to aldehydes, which could be a step in the synthesis of similar compounds (Bowles et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-isopropoxyphenyl)-1-naphthamide has been studied using various analytical techniques. For instance, the crystal structure of N,N-diisopropyl-1-naphthamide was determined, revealing that the plane of the amide group is approximately perpendicular to the plane of the naphthalene unit, which could be indicative of the structural characteristics of similar compounds (Bond et al., 2001).

Chemical Reactions and Properties

N-(2-isopropoxyphenyl)-1-naphthamide participates in various chemical reactions, leading to the formation of different products. The oxidation of 1-amidoalkyl-2-naphthols, for example, results in the formation of 1-arylnaphtho[1,2-d]isoxazoles, illustrating the compound's reactivity and potential for generating diverse chemical structures (Shelke et al., 2014).

Physical Properties Analysis

The physical properties of N-(2-isopropoxyphenyl)-1-naphthamide derivatives have been explored in various studies. For example, the fluorescence properties and selective emission changes upon interaction with aluminium ions of positional isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones provide insight into the photophysical behavior of related compounds (Jali & Baruah, 2014).

Chemical Properties Analysis

The chemical properties of N-(2-isopropoxyphenyl)-1-naphthamide, such as reactivity, stability, and interaction with other molecules, are crucial for its potential applications. Studies on similar compounds, like the gas-phase reactions of OH radicals and N2O5 with naphthalene and biphenyl, help understand the atmospheric behavior and degradation pathways of aromatic hydrocarbons, which could be relevant for environmental assessments of related chemicals (Atkinson et al., 1987).

Wissenschaftliche Forschungsanwendungen

Environmental Toxicity and Plant Impact

N-phenyl-2-naphthylamine, a compound related to N-(2-isopropoxyphenyl)-1-naphthamide, has been studied for its phytotoxic properties and effects on photosynthesis in plants. This research indicates that the compound can produce irreversible damage in algae at concentrations below 100 microg/L, affecting photosynthesis by disrupting primary photosynthetic reactions such as oxygen evolution and fluorescence quenching (Altenburger et al., 2006).

Photoinitiator Efficiency and Migration

Research into naphthyl-based acylphosphine oxides, which may share structural similarities with N-(2-isopropoxyphenyl)-1-naphthamide, has highlighted their use as efficient photoinitiators with low migration in free radical polymerization processes. These compounds show higher molar absorption coefficients and wider absorption wavelengths compared to traditional photoinitiators, making them suitable for applications requiring precise control over polymerization (Liu et al., 2020).

Catalysis and Organic Synthesis

The selectivity engineering of solid-base catalyzed reactions, such as the O-methylation of naphthols, is another area of application. Studies have shown that catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica can achieve high selectivity toward desired products in these reactions, demonstrating the potential of naphthamide derivatives in facilitating or improving synthetic pathways (Yadav & Salunke, 2013).

Medicinal Chemistry and Biological Applications

Although the user request excludes information related to drug use, dosage, and side effects, it's worth noting that the structural motif of naphthamide and its derivatives often finds relevance in medicinal chemistry, where the modification of these compounds can lead to significant biological activities. Research in this domain focuses on the development of novel therapeutic agents by exploring the structure-activity relationships of naphthamide derivatives.

Material Science and Electronic Applications

In material science, naphthamide derivatives are investigated for their potential in creating stable organic thin-film transistors (OTFTs), highlighting their importance in electronic device fabrication. The synthesis and characterization of such compounds are crucial for understanding their electronic structures and establishing a structure-property relationship that can inform their application in electronic devices (Abe et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-propan-2-yloxyphenyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14(2)23-19-13-6-5-12-18(19)21-20(22)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSMVVQCVDCFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)